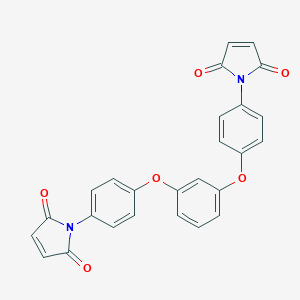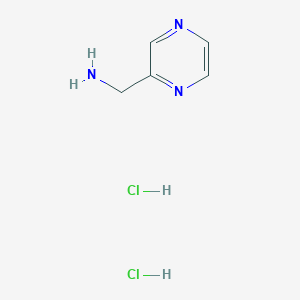![molecular formula C23H21N5O3S B049371 N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea CAS No. 950769-51-4](/img/structure/B49371.png)
N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea', also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been used in various studies to investigate cellular signaling pathways and their roles in various biological processes.
Mécanisme D'action
N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea inhibits the activity of the TGF-β receptor by binding to the ATP-binding site of the receptor and preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in the transcription of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. It has been shown to inhibit the differentiation of embryonic stem cells into mesodermal and endodermal lineages, while promoting their differentiation into neuroectodermal lineages. This compound has also been shown to inhibit the migration and invasion of cancer cells, as well as the development of fibrosis in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea in lab experiments is its specificity for the TGF-β receptor. This specificity allows for the selective inhibition of TGF-β signaling pathways without affecting other cellular processes. However, one limitation of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea in scientific research. One potential direction is the investigation of its role in the regulation of immune cell function, as TGF-β signaling has been shown to play a role in the regulation of immune cell differentiation and function. Another potential direction is the investigation of its role in the regulation of neuronal differentiation and function, as TGF-β signaling has been shown to play a role in the development and function of the nervous system.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research to investigate cellular signaling pathways involved in various biological processes. Its specificity for the TGF-β receptor allows for the selective inhibition of TGF-β signaling pathways, making it a valuable tool for investigating the role of TGF-β signaling in various biological processes. However, its potential off-target effects should be taken into consideration when interpreting experimental results.
Méthodes De Synthèse
N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea is synthesized using a multi-step process involving several chemical reactions. The synthesis method was first described in a paper published in the Journal of Medicinal Chemistry in 2001. The method involves the reaction of 3-isoxazolylamine with 4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)aniline in the presence of a coupling agent to form the intermediate product. This intermediate is then reacted with tert-butyl isocyanate to form the final product, this compound.
Applications De Recherche Scientifique
N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea has been used extensively in scientific research to investigate cellular signaling pathways involved in various biological processes. It has been shown to inhibit the activity of the transforming growth factor-beta (TGF-β) receptor, which is involved in cell growth, differentiation, and apoptosis. This compound has also been used to investigate the role of TGF-β signaling in embryonic stem cell differentiation, cancer metastasis, and fibrosis.
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-(6-hydroxyimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-23(2,3)19-11-20(27-31-19)26-21(30)24-14-6-4-13(5-7-14)16-12-28-17-9-8-15(29)10-18(17)32-22(28)25-16/h4-12,29H,1-3H3,(H2,24,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREBSQQIJHEOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)O)SC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Benzyl-5-thioxo-[1,2,4]triazolidin-3-one](/img/structure/B49289.png)

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)





![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)





